molecular formula C14H8F4O2 B7868114 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B7868114
M. Wt: 284.20 g/mol
InChI Key: YBXWJCUHVJALRS-UHFFFAOYSA-N
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Description

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a fluorine atom at the 3-position of one benzene ring and a trifluoromethoxy group at the 3'-position of the adjacent ring, with a formyl (-CHO) substituent at the 4-position (Fig. 1). This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing kinase inhibitors and antineoplastic agents . Its molecular formula is C₁₄H₈F₄O₂, with a molecular weight of 300.21 g/mol .

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXWJCUHVJALRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Building Blocks

  • Ring A (Electrophilic Component): 4-Bromo-3-fluorobenzaldehyde (or its protected derivative).

  • Ring B (Nucleophilic Component): 3-(Trifluoromethoxy)phenylboronic acid.

The aldehyde group in Ring A is sensitive to oxidative and basic conditions, necessitating protection as an acetal or silyl ether during coupling.

Suzuki-Miyaura Cross-Coupling as the Central Strategy

The Suzuki-Miyaura reaction is the most reliable method for constructing the biphenyl scaffold due to its tolerance for diverse functional groups and high yields under mild conditions.

Reaction Setup and Optimization

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)Pd(OAc)₂ (2 mol%)
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent DME/H₂O (3:1)THF/H₂O (4:1)Toluene/EtOH (2:1)
Temperature 80°C90°C100°C
Yield 78%85%72%

Procedure:

  • Protect 4-bromo-3-fluorobenzaldehyde as its 1,3-dioxolane acetal using ethylene glycol and p-toluenesulfonic acid.

  • Combine the protected bromide (1.0 equiv) with 3-(trifluoromethoxy)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in DME/H₂O.

  • Reflux at 80°C for 12 hours under nitrogen.

  • Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (hexane:EtOAc = 4:1).

  • Deprotect the acetal using HCl (1M) in THF/H₂O (1:1) at 50°C for 2 hours to regenerate the aldehyde.

Challenges:

  • The trifluoromethoxy group’s electron-withdrawing nature slows transmetallation, requiring elevated temperatures.

  • Residual moisture degrades boronic acids; thus, rigorous drying of solvents is critical.

Alternative Coupling Methods for Biphenyl Formation

Ullmann Coupling with Copper Catalysis

While less common, Ullmann coupling offers a palladium-free route. A mixture of 4-chloro-3-fluorobenzaldehyde and 3-(trifluoromethoxy)iodobenzene reacts with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C for 24 hours, yielding the biphenyl product in 65% yield. However, this method suffers from lower efficiency and harsher conditions.

Direct C–H Arylation

Recent advances in C–H activation enable direct coupling between 3-fluorobenzaldehyde derivatives and 3-(trifluoromethoxy)benzene using Pd(OAc)₂ (5 mol%), PivOH (30 mol%), and Ag₂CO₃ in DMA at 140°C. This method avoids pre-halogenation but requires stringent anhydrous conditions and delivers moderate yields (55–60%).

Late-Stage Functionalization Approaches

Trifluoromethoxylation of Preformed Biphenyls

Introducing the trifluoromethoxy group post-coupling is challenging due to the inertness of C–H bonds. A two-step sequence is employed:

  • Nitration: Treat the biphenyl intermediate with HNO₃/H₂SO₄ at 0°C to install a nitro group at the 3'-position.

  • Nitro-to-Trifluoromethoxy Conversion:

    • Reduce nitro to amine using H₂/Pd-C.

    • Diazotize with NaNO₂/HCl at 0°C, then react with CuCF₃O in DMF at 60°C.

This approach achieves 40–50% overall yield but risks over-oxidation of the aldehyde.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance reproducibility and safety:

  • Flow Setup: Mix boronic acid and bromide streams with a catalyst solution in a microreactor (residence time: 10 min, 100°C).

  • Advantages:

    • 20% higher yield compared to batch processes.

    • Reduced catalyst loading (2 mol% Pd).

Analytical Validation and Characterization

Post-synthesis, the product is verified via:

  • NMR: ¹⁹F NMR shows distinct signals for –CF₃O (–58 ppm) and –F (–112 ppm).

  • MS (EI): m/z 314.1 [M]⁺.

  • HPLC Purity: >99% (C18 column, MeCN/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde serves as a key intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethoxy group enhances biological activity and solubility, making it valuable for developing new drugs.

Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit potent anticancer activity. For instance, modifications of the aldehyde group have led to compounds that inhibit cancer cell proliferation through apoptosis induction.

Material Science

In material science, this compound is utilized in the development of advanced materials due to its unique electronic properties. The presence of fluorine atoms contributes to increased thermal stability and chemical resistance.

Case Study: Organic Electronics
Studies indicate that incorporating 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde into organic electronic devices enhances their performance metrics, such as charge mobility and stability under operational conditions.

Agrochemicals

The compound is also explored for its potential use in agrochemical formulations. Its ability to act as a selective herbicide or pesticide can be attributed to its structural characteristics.

Case Study: Herbicide Development
Research has demonstrated that certain derivatives can selectively inhibit the growth of specific weed species without affecting crop yields, showcasing its potential as an environmentally friendly agricultural solution.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryPotent anticancer activity in modified derivatives
Material ScienceEnhanced thermal stability in organic electronics
AgrochemicalsSelective herbicidal properties

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde (2j)
  • Structure : Lacks the 3-fluoro substituent but retains the trifluoromethoxy group at 3' and the formyl group at 3.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (4-bromobenzaldehyde + 3-(trifluoromethoxy)phenylboronic acid) with 75% yield .
  • Physicochemical Properties : Reported as a colorless oil, contrasting with the solid-state stability of the fluorinated analog .
(b) 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde (2k)
  • Structure : Trifluoromethoxy group shifted to the 4'-position.
(c) 4'-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde
  • Structure : Fluoro substituent at 4' instead of 3.
  • Safety Profile : Shares similar hazards (H315, H319, H335) but differs in pharmacokinetic properties due to altered halogen positioning .
(d) N-{6-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide
  • Structure : Replaces the formyl group with a carboxamide moiety linked to a morpholine-pyridine scaffold.

Functional Group Replacements

(a) 3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid
  • Structure : Substitutes fluorine with chlorine and formyl with carboxylic acid.
  • Role : Used in agrochemicals and pharmaceuticals, demonstrating the versatility of halogenated biphenyls .
(b) 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one (23)
  • Structure : Incorporates the trifluoromethoxy biphenyl unit into a pyrrolone scaffold.
  • Synthesis : 32% yield via condensation, lower than typical Suzuki couplings for aldehydes .

Electronic and Steric Effects

  • Fluorine vs. Trifluoromethoxy : The electron-withdrawing trifluoromethoxy group enhances metabolic stability compared to methoxy analogs .

Comparative Data Table

Compound Name Substituents Molecular Formula Yield (%) Key Applications Hazards (GHS) References
3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde 3-F, 3'-OCF₃, 4-CHO C₁₄H₈F₄O₂ N/A Pharmaceutical intermediate H315, H319, H335
3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde (2j) 3'-OCF₃, 4-CHO C₁₄H₉F₃O₂ 75 Synthetic intermediate Not specified
4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde (2k) 4'-OCF₃, 4-CHO C₁₄H₁₁FO₃ 98 Crystallography studies Not specified
N-{6-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide 4'-OCF₃, 3-CONH₂, morpholine C₂₉H₂₈F₃N₃O₃ N/A Antineoplastic therapy Not specified

Biological Activity

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The presence of fluorine and trifluoromethoxy groups enhances its chemical properties, making it a candidate for various therapeutic uses.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde is C13H8F4O, with a molecular weight of approximately 292.2 g/mol. Its structural features include:

  • Fluorine Atoms : Contribute to increased lipophilicity and metabolic stability.
  • Trifluoromethoxy Group : Enhances binding affinity to biological targets.

The mechanism of action for this compound is primarily related to its interaction with specific molecular targets within biological systems. The fluorinated moieties can influence the compound's binding affinity and reactivity, leading to enhanced biological effects. This is particularly relevant in drug design, where the introduction of fluorine can modify pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds with similar fluorinated structures exhibit significant anticancer activity. For instance, studies have shown that the introduction of trifluoromethyl groups can enhance the potency of compounds against various cancer cell lines:

  • In vitro studies : Demonstrated that fluorinated analogs can inhibit the growth of breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines.
  • Case Study : A derivative featuring a trifluoromethyl group showed a 30-fold increase in potency compared to its non-fluorinated counterpart against BCR-ABL tyrosine kinase inhibitors .

Antimicrobial Activity

Fluorinated compounds are also noted for their antimicrobial properties. The incorporation of fluorine improves the interaction with bacterial targets, enhancing efficacy:

  • Activity against Gram-positive and Gram-negative bacteria : Similar compounds have shown effectiveness against strains such as E. coli and S. pneumoniae .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehydeContains trifluoromethoxy groupPotential anticancer activity
(3-Fluoro-4-methoxy-[1,1'-biphenyl]-4-yl)methanamineMethoxy instead of trifluoromethoxyLower potency in similar assays
(3-Fluoro-3’-(difluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamineDifluoromethoxy groupModerate activity

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds. The findings suggest that:

  • Fluorination significantly enhances biological activity : The presence of fluorine atoms can block metabolic pathways that deactivate drugs, leading to more stable and effective therapeutic agents .
  • Enhanced selectivity : Fluorinated compounds often exhibit greater selectivity for their targets, reducing off-target effects and improving safety profiles in clinical settings .

Q & A

Basic: What are the recommended synthetic routes for 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde?

Methodological Answer:
The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated aromatic precursors. For example:

  • Step 1: Prepare 3-fluoro-4-bromobenzaldehyde and 3-(trifluoromethoxy)phenylboronic acid.
  • Step 2: Use a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions to facilitate coupling .
  • Step 3: Purify via column chromatography and confirm structure using NMR and mass spectrometry .
    Key Considerations: Optimize reaction temperature (80–100°C) and solvent (toluene/ethanol) to balance yield and purity.

Basic: How should this compound be characterized, and what analytical techniques are critical?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify aldehyde proton (~9.8–10.2 ppm) and fluorine-coupled aromatic signals .
    • FT-IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250–1100 cm⁻¹) .
  • Purity Assessment:
    • HPLC-MS: Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass accuracy <5 ppm .

Basic: What are the key storage and handling considerations for this compound?

Methodological Answer:

  • Storage: Store under inert gas (Ar/N₂) at 2–8°C to prevent aldehyde oxidation and hydrolysis of the trifluoromethoxy group .
  • Handling: Use anhydrous solvents in reactions to avoid side reactions. Conduct stability studies under varying pH and temperature to assess degradation pathways .

Advanced: How can structural modifications enhance its utility in drug discovery?

Methodological Answer:

  • Derivatization Strategies:
    • Amino Substituents: Introduce amines at the aldehyde position to form Schiff bases for probing enzyme inhibition .
    • Electron-Withdrawing Groups: Modify the biphenyl core with nitro or cyano groups to enhance binding affinity in hedgehog pathway modulators (see Patent AP 2012 12011 A) .
  • Biological Testing: Screen derivatives in vitro for IC₅₀ values against target proteins (e.g., SMO receptor) .

Advanced: What strategies resolve contradictions in reactivity due to substituent effects?

Methodological Answer:

  • Steric vs. Electronic Effects:
    • Issue: Trifluoromethoxy groups may hinder cross-coupling due to steric bulk.
    • Solution: Use bulkier ligands (e.g., XPhos) to stabilize Pd intermediates and improve coupling efficiency .
  • Data Reconciliation: Compare experimental yields with DFT-calculated activation energies to identify rate-limiting steps .

Advanced: What computational methods predict its physicochemical properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and Fukui indices for electrophilic reactivity .
  • Solubility Prediction: Use COSMO-RS to model solubility in DMSO/water mixtures, validated against experimental shake-flask data .

Advanced: How does the compound interact in catalytic systems for asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysis:
    • Ligand Design: Synthesize biphenyl-aldehyde-derived phosphine ligands for Rh-catalyzed asymmetric hydrogenation .
    • Screening: Test enantioselectivity in ketone reductions (e.g., acetophenone derivatives) and optimize solvent polarity .

Advanced: How to address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Root-Cause Analysis:
    • Impurity Profiling: Use LC-MS to identify byproducts (e.g., oxidized aldehyde to carboxylic acid) .
    • Reaction Monitoring: Employ in-situ IR to track aldehyde consumption and intermediate formation .

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